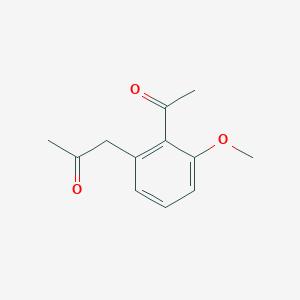
1-(2-Acetyl-3-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetyl-3-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group and an acetyl group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the acylation reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Acetyl-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Acetyl-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)propan-1-one: Similar structure but lacks the acetyl group.
2-Propanone, 1-(4-methoxyphenyl)-: Similar structure with the methoxy group in the para position.
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: Contains a hydroxyl group instead of an acetyl group.
Uniqueness: 1-(2-Acetyl-3-methoxyphenyl)propan-2-one is unique due to the presence of both the methoxy and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research.
Propiedades
Número CAS |
82958-27-8 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-acetyl-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-8(13)7-10-5-4-6-11(15-3)12(10)9(2)14/h4-6H,7H2,1-3H3 |
Clave InChI |
DXBNTLHRKOSRRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


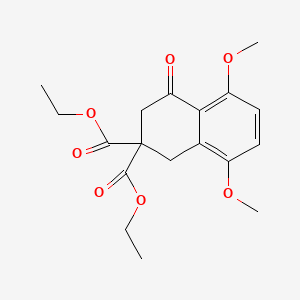
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
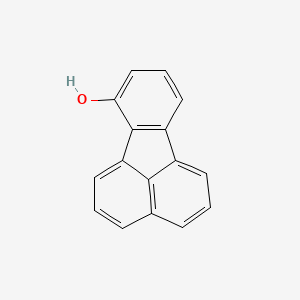

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
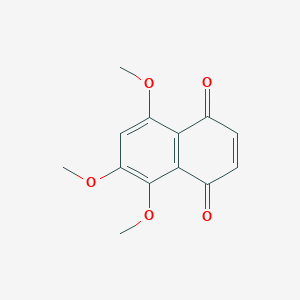
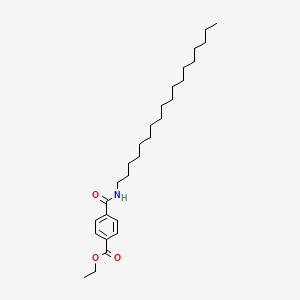
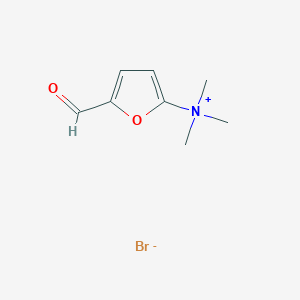
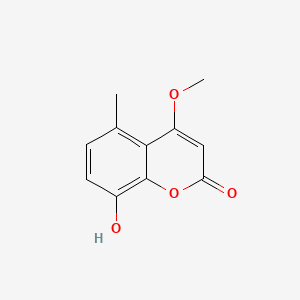
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)



